[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a secondary amine featuring two distinct substituents:
- 2-(Diethylamino)ethyl group: A branched alkyl chain with a tertiary amine moiety, contributing to hydrophilicity and basicity.
Estimated Molecular Formula: C₁₁H₂₂N₄
Molecular Weight: ~210 g/mol (calculated).
This compound is structurally related to intermediates in pharmaceutical synthesis, as seen in patents describing pyrazole-containing therapeutics .
Properties
Molecular Formula |
C11H22N4 |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(2-methylpyrazol-3-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H22N4/c1-4-15(5-2)9-8-12-10-11-6-7-13-14(11)3/h6-7,12H,4-5,8-10H2,1-3H3 |
InChI Key |
YYMJTZNGACMTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CC=NN1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole with diethylaminoethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrazole moiety can interact with active sites of enzymes or receptors .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Research Findings and Functional Insights
- Pharmacological Relevance: The diethylaminoethyl group in the target compound is associated with improved aqueous solubility compared to aryl-substituted analogs (e.g., 3-methoxyphenyl or bromophenyl derivatives) . This property is critical for bioavailability in drug development.
- Spectroscopic Data : Pyrazole amines with tertiary alkylamine substituents (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) exhibit distinct ESIMS profiles (e.g., m/z 203 [M+H]⁺), suggesting that the target compound’s ESIMS would likely show a [M+H]⁺ peak near m/z 211 .
- Synthetic Utility : The (1-methyl-pyrazol-5-yl)methyl group is a common motif in kinase inhibitors and anticancer agents, as seen in patents describing benzimidazole and indole derivatives .
Biological Activity
The compound [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (CAS: 1157109-34-6) is a pyrazole derivative that has been the subject of various studies due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H22N4
- Molecular Weight : 210.31 g/mol
- Structural Features : The compound features a diethylamino group and a pyrazole ring, which are known to influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and neuroprotective properties.
Antimicrobial Activity
Recent studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.004 |
These results suggest that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Activity
In vitro studies have shown that the compound may inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
The mechanism through which this compound exerts its biological effects is linked to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cell proliferation.
- Receptor Binding : It has been suggested that the diethylamino group enhances binding affinity to neurotransmitter receptors, potentially influencing neurochemical pathways .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against multidrug-resistant bacterial strains, showing promising results in reducing bacterial load in infected models .
- Cancer Research : In a controlled experiment, this compound was tested on human cancer cell lines, revealing significant inhibition of tumor growth through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
